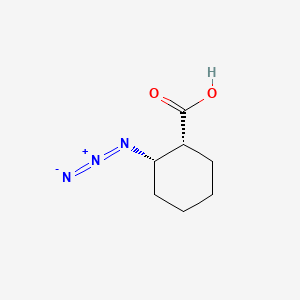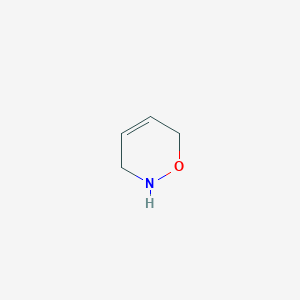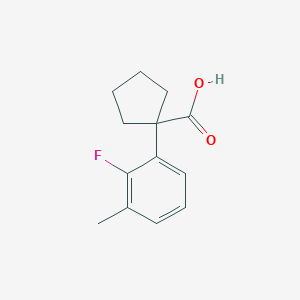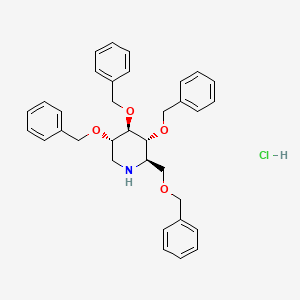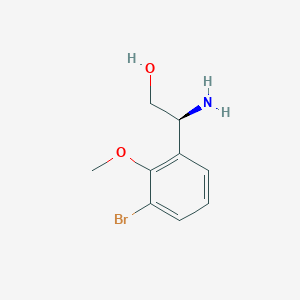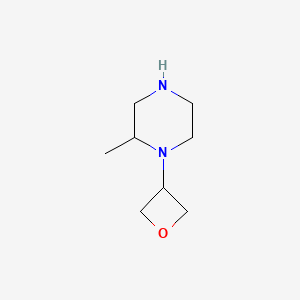
2-Methyl-1-(oxetan-3-yl)piperazine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-(oxetan-3-yl)piperazine is a chemical compound characterized by the presence of a piperazine ring substituted with a methyl group and an oxetane ring. This compound is of interest due to its unique structural features, which impart distinctive chemical reactivity and potential pharmacological attributes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-1-(oxetan-3-yl)piperazine can be achieved through various methods. One common approach involves the cyclization of 1,2-diamine derivatives with sulfonium salts. For instance, the reaction between (S,S)-N,N’-bisnosyl diamine and diphenylvinylsulfonium triflate in the presence of DBU leads to the formation of protected piperazines, which can then be deprotected to yield the desired compound . Another method includes the ring opening of aziridines under the action of N-nucleophiles .
Industrial Production Methods: Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often employ continuous flow reactors and automated systems to control reaction parameters precisely .
Chemical Reactions Analysis
Types of Reactions: 2-Methyl-1-(oxetan-3-yl)piperazine undergoes various chemical reactions, including oxidation, reduction, and substitution. The presence of the oxetane ring makes it susceptible to ring-opening reactions, which can be catalyzed by acids or bases . Additionally, the piperazine ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions: Common reagents used in the reactions of this compound include strong acids like hydrochloric acid for ring-opening reactions and reducing agents such as lithium aluminum hydride for reduction reactions . The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, ring-opening reactions of the oxetane ring can yield linear or branched compounds, while reduction reactions can lead to the formation of secondary amines .
Scientific Research Applications
2-Methyl-1-(oxetan-3-yl)piperazine has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology and medicine, it serves as a research tool to study the mechanisms of action of various biologically active compounds . Its unique structural features make it a valuable compound in drug development and biochemical research .
Mechanism of Action
The mechanism of action of 2-Methyl-1-(oxetan-3-yl)piperazine involves its interaction with biological systems. The compound’s reactivity and interaction with molecular targets, such as enzymes and receptors, provide insights into its effects . The oxetane ring’s ability to undergo ring-opening reactions plays a crucial role in its biological activity, as it can form reactive intermediates that interact with cellular components .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to 2-Methyl-1-(oxetan-3-yl)piperazine include 1-Methyl-2-(oxetan-3-yl)piperazine and 1-(Oxetan-3-yl)piperazine . These compounds share the piperazine and oxetane ring structures but differ in their substitution patterns.
Uniqueness: What sets this compound apart from its similar compounds is the presence of the methyl group on the piperazine ring. This substitution can influence the compound’s reactivity and pharmacological properties, making it a unique and valuable compound for research and development .
Properties
Molecular Formula |
C8H16N2O |
|---|---|
Molecular Weight |
156.23 g/mol |
IUPAC Name |
2-methyl-1-(oxetan-3-yl)piperazine |
InChI |
InChI=1S/C8H16N2O/c1-7-4-9-2-3-10(7)8-5-11-6-8/h7-9H,2-6H2,1H3 |
InChI Key |
YKKMEAGMYJPFIK-UHFFFAOYSA-N |
Canonical SMILES |
CC1CNCCN1C2COC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![rac-N-[(1R,2R)-2-methylcyclohexyl]-5,6-dihydro-4H-1,3-thiazin-2-amine, trans](/img/structure/B13481499.png)
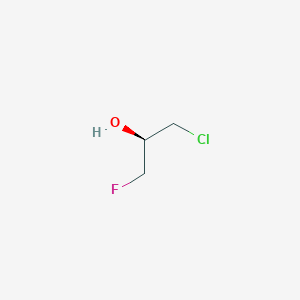
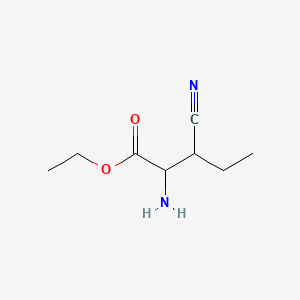

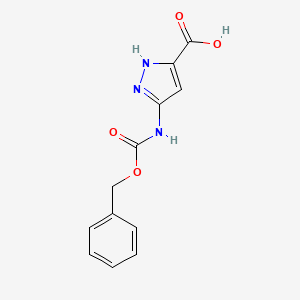
![4-Fluorobenzo[D]oxazole-2-carboxylic acid](/img/structure/B13481540.png)
![6-Methoxy-7-[(oxiran-2-yl)methoxy]isoquinoline](/img/structure/B13481554.png)
![{5-Azaspiro[2.3]hexan-1-yl}methanol](/img/structure/B13481555.png)
